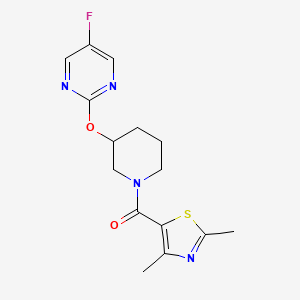

![molecular formula C25H19BrN4O2 B2543714 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide CAS No. 1189492-54-3](/img/structure/B2543714.png)

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

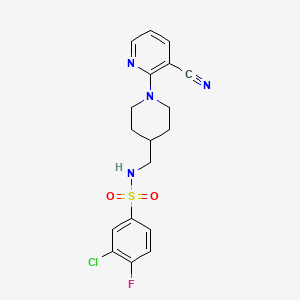

The compound "2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide" is a complex organic molecule that may be related to various acetamide derivatives with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives and their synthesis, structure, and biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of acetamide derivatives often involves the formation of amide bonds and the introduction of various substituents to achieve desired properties. For instance, paper describes the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides with selective affinity for the Peripheral Benzodiazepine Receptor (PBR). Similarly, paper reports the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, characterized by physical and spectral data. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides discussed in paper show a folded conformation stabilized by intramolecular hydrogen bonding. This information suggests that the molecular conformation and the presence of specific functional groups, such as hydrogen bond donors and acceptors, are important for the stability and activity of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do suggest that the reactivity of the acetamide moiety and the substituents attached to it are significant. For instance, the binding studies in paper and the evaluation of antimicrobial activities in paper imply that these compounds can interact with biological targets, which is indicative of their potential reactivity.

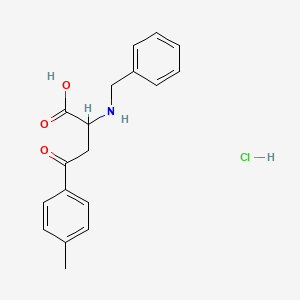

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. While the papers do not provide specific data on the compound , they do offer insights into related compounds. For example, paper discusses the anxiolytic activity and weak lateral effects of a synthesized compound, suggesting that the physical and chemical properties of these derivatives can be fine-tuned to achieve desired biological effects.

Scientific Research Applications

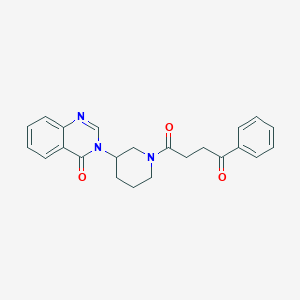

Antibacterial and Antifungal Activities

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, similar in structure to the compound , were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds demonstrated promising activities against various pathogenic microorganisms. This suggests potential for the investigated compound in antimicrobial applications (Debnath & Ganguly, 2015).

Antimicrobial and Antituberculosis Activity

Compounds structurally related to 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide have been synthesized, incorporating the isoniazid moiety, and evaluated for antimicrobial and antituberculosis activity. The synthesized compounds displayed good antibacterial, antifungal, and antituberculosis activity, indicating the potential for the compound to be utilized in the development of new antimicrobial and antituberculosis agents (Soni & Patel, 2017).

Pharmaceutical Applications

In a broader context, compounds with similar structural features have been recognized for their diverse pharmaceutical applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This indicates a wide range of potential medical applications for 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide in various therapeutic domains (Habernickel, 2002).

properties

IUPAC Name |

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN4O2/c26-18-9-6-10-19(13-18)28-22(31)15-30-21-12-5-4-11-20(21)23-24(30)25(32)29(16-27-23)14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCIVYDTSCTNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)